Hydroxy Tyrosol-Acetate
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Overview
Description
Hydroxytyrosol acetate is a natural polyphenolic compound found in olive oil. It is a derivative of hydroxytyrosol, which is known for its potent antioxidant properties. Hydroxytyrosol acetate has gained attention due to its potential health benefits, including anti-inflammatory and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxytyrosol acetate can be synthesized through the lipase-catalyzed acylation of hydroxytyrosol. In this method, hydroxytyrosol is dissolved in ethyl acetate, and the reaction is initiated by adding immobilized Candida antarctica lipase B (Novozym 435). The reaction is carried out in a double-jacket batch reactor .
Industrial Production Methods
Industrial production of hydroxytyrosol acetate involves the extraction of hydroxytyrosol from olive leaves, followed by its acylation. Olive leaves are dried, mechanically pretreated, and subjected to solid-liquid extraction using water-ethanol mixtures. The extracted oleuropein is hydrolyzed with hydrochloric acid, and the hydrolysate is extracted with ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Hydroxytyrosol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents such as ascorbic acid.
Substitution: Substitution reactions often involve the use of ethyl acetate as a solvent and lipase as a catalyst.
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic alcohol .
Scientific Research Applications
Hydroxytyrosol acetate has a wide range of scientific research applications:
Mechanism of Action
Hydroxytyrosol acetate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a free radical scavenger and metal chelator, primarily due to the presence of the o-dihydroxyphenyl moiety.
Anti-inflammatory Effects: It regulates the vascular endothelial inflammatory response through the TNFRSF1A/SIRT6/PKM2-mediated signaling pathway.
Cardiovascular Protection: Hydroxytyrosol acetate inhibits platelet aggregation and protects low-density lipoproteins, reducing the risk of cardiovascular diseases.
Comparison with Similar Compounds
Hydroxytyrosol acetate is compared with other similar compounds, such as:
Oleocanthal and Oleacein: These compounds, also found in olive oil, exhibit anti-tumor and anti-inflammatory properties.
Hydroxytyrosyl Esters and Alkyl Ethers: These derivatives show similar or enhanced effectiveness compared to hydroxytyrosol.
Hydroxytyrosol acetate stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
[4-(2-amino-3,3-dihydroxypropyl)phenyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3 |
InChI Key |
PDUBEYYOJRNXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |
Origin of Product |
United States |
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